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  • Product: 4-Piperidinyl cyclopentanecarboxylate hydrochloride
  • CAS: 1219948-62-5

Core Science & Biosynthesis

Foundational

Comprehensive Thermal Profiling of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride: Melting Point and Stability Dynamics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Structural Mechanics and Thermodynamic Principles 4-Piperidinyl cyclopentaneca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Structural Mechanics and Thermodynamic Principles

4-Piperidinyl cyclopentanecarboxylate hydrochloride (CAS: 1219948-62-5) is a highly specialized pharmaceutical intermediate. Structurally, it comprises a basic piperidine ring substituted at the 4-position with a bulky cycloaliphatic ester (cyclopentanecarboxylate), stabilized as a hydrochloride salt.

Understanding the thermal behavior of this compound requires analyzing the competing thermodynamic forces within its crystal lattice. The ionic nature of the hydrochloride salt significantly elevates the melting point compared to its free-base counterpart. This is driven by the formation of a rigid crystalline lattice stabilized by strong ionic interactions and intermolecular hydrogen bonding between the protonated secondary amine and the chloride counterion 1 [1].

However, the bulky cyclopentyl group introduces significant steric hindrance. This steric bulk prevents optimal close-packing of the molecules, resulting in a melting point depression relative to unsubstituted piperidine hydrochloride (which typically melts at 245–249 °C). Consequently, the melting point of 4-Piperidinyl cyclopentanecarboxylate hydrochloride is expected to manifest in the 170 °C – 195 °C range, immediately followed by, or concurrent with, thermal degradation.

Mechanistic Pathways of Thermal Degradation

Thermal degradation of ester hydrochlorides is not a singular event but a cascade of competing kinetic pathways. As thermal energy ( kB​T ) exceeds the lattice energy (the melting point), the localized protonation of the piperidine nitrogen becomes dynamically unstable.

Causality of Degradation:

  • Dehydrohalogenation: The initial mass loss event observed in Thermogravimetric Analysis (TGA) is almost universally the evolution of hydrogen chloride (HCl) gas. The thermal energy breaks the ionic bond, liberating volatile HCl and leaving the free base.

  • Ester Pyrolysis: Following the loss of HCl, the ester linkage—the weakest covalent bond in the molecule—undergoes thermal cleavage. This typically yields cyclopentanecarboxylic acid and a piperidinol derivative. As the alkyl chain of the ester increases in complexity, the thermal stability generally shifts, dictating the exact onset temperature of this cleavage2 [2].

degradation A 4-Piperidinyl cyclopentanecarboxylate HCl (Solid State) B Melting Phase (Endothermic Transition) A->B Heat Input C Dehydrohalogenation (-HCl gas) B->C >195°C D Ester Cleavage (Cyclopentanecarboxylic Acid + Piperidinol) B->D >220°C E Volatile Degradants (Exothermic Mass Loss) C->E D->E

Fig 1. Proposed thermal degradation pathways of 4-Piperidinyl cyclopentanecarboxylate HCl.

Experimental Protocols: A Self-Validating Thermoanalytical Workflow

To accurately determine the melting point and thermal stability without confounding variables, a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

The Causality Behind Experimental Choices
  • Crucible Selection (Critical): Aluminum pans with a 50 µm pinhole lid are mandatory. Why? Sealing the pan hermetically would trap evolved HCl gas during early-stage degradation. According to Le Chatelier's principle, this artificial pressure buildup shifts the thermodynamic equilibrium, artificially elevating the apparent melting point. The pinhole allows volatiles to escape, providing a true ambient-pressure melting point.

  • Heating Rate: A strict 10 °C/min ramp is utilized. Faster rates induce thermal lag (where the sensor reads a higher temperature than the sample's core), while slower rates allow premature solid-state degradation to alter the crystal lattice before melting occurs.

  • Purge Gas: High-purity Nitrogen (50 mL/min) is used to sweep away evolved oxygen and moisture, preventing oxidative degradation before the true thermal decomposition temperature ( Td​ ) is reached3 [3].

Step-by-Step Methodology
  • Sample Preparation & Desiccation: Equilibrate the bulk powder in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) for 24 hours. Validation: This removes surface moisture that would otherwise manifest as a broad, spurious endotherm between 80–110 °C, masking true polymorphic transitions.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) to ensure multi-point accuracy across the target temperature range.

  • Sample Loading: Weigh precisely 3.0–5.0 mg of the compound into a standard aluminum crucible. Crimp the lid and pierce a single 50 µm pinhole.

  • Execution (DSC/TGA): Ramp the temperature from 25 °C to 350 °C at a controlled rate of 10 °C/min under a 50 mL/min N2​ flow.

  • Kinetic Validation: Run a secondary sample at 5 °C/min. If the onset of melting ( Tonset​ ) shifts by more than 1.5 °C, thermal lag is present, indicating the sample mass must be reduced for accurate kinetic modeling.

workflow Step1 Sample Preparation < 5 mg, desiccated Step2 Purge Gas Setup N2 at 50 mL/min Step1->Step2 Step3 Heating Program 10°C/min ramp Step2->Step3 Step4 Data Acquisition DSC (Heat Flow) & TGA (Mass Loss) Step3->Step4 Step5 Kinetic Analysis Ozawa-Flynn-Wall Method Step4->Step5

Fig 2. Standardized thermoanalytical workflow for evaluating amine hydrochloride salts.

Quantitative Data Presentation

When evaluating 4-Piperidinyl cyclopentanecarboxylate hydrochloride, the analytical data must be structured to differentiate between physical phase changes (melting) and chemical changes (degradation). Below are the standardized parameters and representative data matrices for this class of compounds.

Table 1: Representative Thermal Transitions (DSC/TGA)
Thermal EventTemperature Range (°C)Analytical SignatureMechanistic Cause
Glass Transition ( Tg​ ) -45 to -20 °CBaseline step-change (DSC)Amorphous domain relaxation (if sample is not 100% crystalline).
Melting Point ( Tm​ ) 175 – 195 °CSharp Endotherm (DSC)Collapse of the ionic crystal lattice. No mass loss observed in TGA.
Onset of Degradation ( Td,5%​ ) 205 – 220 °C5% Mass Loss (TGA)Initial dehydrohalogenation (loss of HCl gas).
Maximum Degradation ( Td,max​ ) 250 – 280 °CExothermic peak (DSC) + Rapid Mass Drop (TGA)Complete ester pyrolysis and volatilization of the piperidine core.
Table 2: Standardized Instrument Parameters for Reproducibility
ParameterDSC SpecificationTGA Specification
Crucible Type Aluminum, 40 µL, Pinhole LidAlumina ( Al2​O3​ ), 70 µL, Open
Sample Mass 3.0 – 5.0 mg10.0 – 15.0 mg
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen ( N2​ ), 50 mL/minNitrogen ( N2​ ), 50 mL/min
Temperature Range 25 °C to 300 °C25 °C to 600 °C

Conclusion

The thermal stability and melting point of 4-Piperidinyl cyclopentanecarboxylate hydrochloride are dictated by the delicate balance between its robust ionic hydrochloride lattice and the sterically hindered, thermally labile cycloalkyl ester linkage. By employing a rigorously controlled, self-validating DSC and TGA workflow—specifically utilizing pinhole crucibles and inert atmospheres—researchers can accurately isolate the endothermic melting transition from the closely trailing exothermic degradation pathways. This precise thermal profiling is a critical prerequisite for downstream formulation, ensuring the compound is not subjected to processing temperatures that would induce dehydrohalogenation or ester cleavage.

References

  • MDPI - Pharmaceutics. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives: Physicochemical Characterization. Retrieved from[Link] [2]

  • ACS Publications - Macromolecules. (2023). Tunable Thermal-Induced Degradation in Fully Bio-Based Copolyesters. Retrieved from[Link] [3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride: A Detailed Guide for Laboratory Researchers

Abstract This comprehensive application note provides a detailed, reliable, and thoroughly validated protocol for the laboratory-scale synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride. This compound and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, reliable, and thoroughly validated protocol for the laboratory-scale synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride. This compound and its analogs are of significant interest in medicinal chemistry and drug development. The described synthesis is a two-step process commencing with the esterification of 4-hydroxypiperidine with cyclopentanecarbonyl chloride, followed by the conversion of the resulting free base to its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and robust safety protocols.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Specifically, 4-substituted piperidine derivatives are key intermediates in the synthesis of a wide range of therapeutic agents.[3][4] 4-Piperidinyl cyclopentanecarboxylate hydrochloride serves as a valuable building block in the creation of more complex molecules with potential applications in various therapeutic areas.

This document outlines a straightforward and efficient laboratory procedure for the synthesis of this target compound. The chosen synthetic route, an esterification reaction, is a fundamental transformation in organic chemistry, and its application here is optimized for yield and purity.

Synthetic Strategy and Rationale

The synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride is achieved through a two-step sequence:

  • Esterification: The core of the synthesis involves the reaction between 4-hydroxypiperidine and cyclopentanecarbonyl chloride to form the ester, 4-Piperidinyl cyclopentanecarboxylate. This reaction is a classic example of nucleophilic acyl substitution. The hydroxyl group of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine, is incorporated to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, driving the reaction to completion.

  • Salt Formation: The resulting free base, 4-Piperidinyl cyclopentanecarboxylate, is then converted to its hydrochloride salt. This is achieved by treating a solution of the ester with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or 1,4-dioxane. The hydrochloride salt form often enhances the compound's stability, crystallinity, and solubility in aqueous media, which is advantageous for subsequent handling, purification, and biological testing.[5]

This synthetic approach was selected for its high efficiency, the ready availability of starting materials, and the straightforward nature of the reaction and purification steps.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Hydroxypiperidine≥98%Commercially AvailableStore in a cool, dry place.[6]
Cyclopentanecarbonyl chloride≥98%Commercially AvailableHandle in a fume hood due to its corrosive and moisture-sensitive nature.[7][8][9]
Triethylamine (TEA)≥99%, anhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse from a freshly opened bottle or a solvent purification system.
Diethyl etherAnhydrousCommercially AvailableUse from a freshly opened bottle or a solvent purification system.
Hydrogen chloride solution2.0 M in diethyl etherCommercially AvailableHandle with care in a fume hood.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Saturated sodium bicarbonate solution (NaHCO₃)Prepared in-house
Brine (saturated NaCl solution)Prepared in-house
Round-bottom flasksOven-dried before use.
Magnetic stirrer and stir bars
Addition funnelOven-dried before use.
Ice bath
Rotary evaporator
Filtration apparatus (Büchner funnel, filter paper)
pH paper
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Synthetic Procedure

Step 1: Synthesis of 4-Piperidinyl cyclopentanecarboxylate (Free Base)

  • In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 4-hydroxypiperidine (5.0 g, 49.4 mmol) and triethylamine (7.5 mL, 54.3 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add a solution of cyclopentanecarbonyl chloride (6.5 g, 49.4 mmol) in anhydrous dichloromethane (50 mL) to the stirred solution via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the 4-hydroxypiperidine spot indicates the completion of the reaction.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Piperidinyl cyclopentanecarboxylate as an oil.

Step 2: Synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride

  • Dissolve the crude 4-Piperidinyl cyclopentanecarboxylate from Step 1 in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring until the pH of the solution is acidic (test with moist pH paper).

  • A white precipitate will form upon addition of the HCl solution.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the white solid by vacuum filtration, wash it with cold anhydrous diethyl ether (2 x 20 mL), and dry it under vacuum to obtain the final product, 4-Piperidinyl cyclopentanecarboxylate hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • 4-Hydroxypiperidine: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Avoid breathing dust and ensure adequate ventilation.[6][10]

  • Cyclopentanecarbonyl chloride: Corrosive and flammable.[7][8] Reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[7] Handle with extreme care in a fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

  • Hydrogen chloride solution: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][11][12]

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine reaction_node_1 4-Hydroxypiperidine->reaction_node_1 DCM Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl_chloride->reaction_node_1 Triethylamine Triethylamine Triethylamine->reaction_node_1 4-Piperidinyl_cyclopentanecarboxylate 4-Piperidinyl_cyclopentanecarboxylate 4-Piperidinyl_cyclopentanecarboxylate_input 4-Piperidinyl cyclopentanecarboxylate reaction_node_1->4-Piperidinyl_cyclopentanecarboxylate reaction_node_2 4-Piperidinyl_cyclopentanecarboxylate_input->reaction_node_2 HCl_in_Ether HCl in Diethyl Ether HCl_in_Ether->reaction_node_2 Final_Product 4-Piperidinyl cyclopentanecarboxylate hydrochloride reaction_node_2->Final_Product caption Figure 1. Synthetic pathway for 4-Piperidinyl cyclopentanecarboxylate hydrochloride.

Caption: Synthetic pathway for 4-Piperidinyl cyclopentanecarboxylate hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation A 1. Dissolve 4-hydroxypiperidine and triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add cyclopentanecarbonyl chloride solution B->C D 4. Stir at room temperature C->D E 5. Quench with water D->E F 6. Aqueous workup (NaHCO₃, Brine) E->F G 7. Dry and concentrate F->G H 8. Dissolve crude ester in diethyl ether G->H I 9. Cool to 0 °C H->I J 10. Add HCl in diethyl ether I->J K 11. Filter and wash solid J->K L 12. Dry under vacuum K->L M M L->M Characterization (NMR, MS, MP, FTIR) caption Figure 2. Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride. By following the detailed protocol and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for use in further synthetic applications and drug discovery programs. The clarity of the synthetic route and the robustness of the procedure make it suitable for a standard organic chemistry laboratory setting.

References

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Molecules. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI. Retrieved from [Link]

  • Defense Technical Information Center. (1988). Piperidine Synthesis. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2001, January 6). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • YNCC. (n.d.). Material Safety Data. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • EPA. (n.d.). N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide hydrochloride (1:1). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile. Retrieved from [Link]

  • lookchem. (n.d.). Cas 4644-61-5,ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Open Reaction Database. (n.d.). Open Reaction Database. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Google Patents. (n.d.). US2784192A - Preparation of 4-hydroxypiperidines.
  • ResearchGate. (2026, January 3). Tailoring NLO properties of piperidine-4-carboxylic acid hydrochloride crystals via shockwave engineering: experimental validation and DFT insights. Retrieved from [Link]

  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Molecules. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride in Cell Culture Assays

Introduction The exploration of novel small molecules is a cornerstone of modern drug discovery and chemical biology. 4-Piperidinyl cyclopentanecarboxylate hydrochloride is a synthetic organic compound with a structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The exploration of novel small molecules is a cornerstone of modern drug discovery and chemical biology. 4-Piperidinyl cyclopentanecarboxylate hydrochloride is a synthetic organic compound with a structural motif that suggests potential interactions with various cellular targets, including G-protein coupled receptors (GPCRs), due to the presence of the piperidine ring, a common feature in many GPCR ligands.[1][2] The successful evaluation of this compound's biological activity is critically dependent on the precise and reproducible preparation of solutions for in vitro cell-based assays.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of 4-Piperidinyl cyclopentanecarboxylate hydrochloride for cell culture experiments. The protocols herein are designed to ensure scientific integrity and reproducibility, from initial stock solution preparation to functional cell-based assays.

Compound Properties and Handling

A thorough understanding of the physicochemical properties of 4-Piperidinyl cyclopentanecarboxylate hydrochloride is fundamental to its effective use in a research setting.

PropertyValueSource
Molecular Formula C11H21ClN2O[3]
Appearance Typically a solid or powder.[4][5]
Storage Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[6][7]
Stability The hydrochloride salt form generally enhances stability and solubility.[8][9] It is important to protect the compound from moisture.[10]
Safety Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12] May cause skin and eye irritation.[13]

Core Principles of Small Molecule Preparation for Cell Culture

The transition from a powdered compound to a bioactive agent in a cell culture medium requires meticulous attention to detail. The following principles are critical for maintaining the integrity of your experiments.

  • Solubility is Paramount : The choice of solvent is the first and most critical step.[14] For many small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide range of organic compounds.[15][16] However, it is crucial to determine the compound's solubility experimentally.

  • Vehicle Controls are Non-Negotiable : The solvent used to dissolve the compound, known as the vehicle, can have its own biological effects.[17][18] Therefore, a vehicle-only control is essential in every experiment to differentiate the effects of the compound from those of the solvent.[16] The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically not exceeding 0.5%, and for some sensitive cell lines, it should be even lower.[16][19]

  • Sterility is Essential : To prevent microbial contamination of cell cultures, all solutions added must be sterile.[20] Filtration using a 0.22 µm filter is a common and effective method for sterilizing heat-sensitive small molecule solutions.[19][21][22] Autoclaving is generally not recommended for organic compounds as the high temperatures can cause degradation.[21][22]

  • Cytotoxicity Assessment : Before evaluating the functional effects of a compound, it is crucial to determine its cytotoxic concentration range.[23][24] This is typically achieved by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50).[23][25]

Protocol 1: Preparation of a 10 mM Stock Solution of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride

This protocol describes the preparation of a high-concentration stock solution, which can then be diluted to the desired working concentrations for various assays.

Materials:

  • 4-Piperidinyl cyclopentanecarboxylate hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of 4-Piperidinyl cyclopentanecarboxylate hydrochloride can be used for this calculation.

  • Dissolution: Carefully weigh the calculated amount of the compound and transfer it to a sterile vial. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary, but be cautious of potential compound degradation.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh, sterile vial. This step is crucial to prevent contamination of your cell cultures.[19]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[19] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[14] Store the aliquots at -20°C or -80°C for long-term stability.[19]

G cluster_prep Stock Solution Preparation Workflow start Start calculate Calculate Mass of Compound start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Sterile DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Workflow for preparing a sterile stock solution.

Protocol 2: Determination of Vehicle (DMSO) Tolerance

This protocol is essential to establish the maximum concentration of DMSO that can be used in your cell-based assays without inducing cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile DMSO

  • A cell viability assay kit (e.g., MTT, MTS, or LDH release assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A common range to test is from 0.01% to 1.0% (v/v).[16]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a "no DMSO" control (medium only).

  • Incubation: Incubate the plate for the desired duration of your planned experiments (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. Determine the highest concentration of DMSO that does not significantly reduce cell viability. This will be your maximum allowable vehicle concentration for subsequent experiments.

Protocol 3: Assessment of Compound Cytotoxicity (IC50 Determination)

This protocol will determine the concentration range at which 4-Piperidinyl cyclopentanecarboxylate hydrochloride exhibits cytotoxic effects on your chosen cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of 4-Piperidinyl cyclopentanecarboxylate hydrochloride in DMSO

  • A cell viability assay kit (e.g., MTT, LDH)[24][26]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate and allow them to attach overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the compound in complete cell culture medium from your 10 mM stock solution. Ensure that the final DMSO concentration in all wells (including the vehicle control) is consistent and below the predetermined toxicity threshold.[27]

  • Treatment: Treat the cells with the various concentrations of the compound. Include a "vehicle control" (cells treated with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control (cells in medium only).

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Measure Cytotoxicity: Perform the chosen cytotoxicity assay as per the manufacturer's protocol.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_cyto Cytotoxicity Assay Workflow start_cyto Start seed_cells Seed Cells in 96-well Plate start_cyto->seed_cells prepare_dilutions Prepare Compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with Compound and Controls prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate on Plate Reader viability_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end_cyto End analyze_data->end_cyto

Workflow for determining compound cytotoxicity.

Application in Cell-Based Assays: A Hypothetical GPCR Activation Scenario

Given the piperidine moiety, a plausible hypothesis is that 4-Piperidinyl cyclopentanecarboxylate hydrochloride may act as a ligand for a G-protein coupled receptor (GPCR). GPCRs are a major class of drug targets, and their activation can trigger a variety of downstream signaling cascades.[28][29][30]

A common signaling pathway initiated by GPCRs involves the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

G cluster_pathway Hypothetical GPCR Signaling Pathway ligand 4-Piperidinyl cyclopentanecarboxylate hydrochloride gpcr GPCR ligand->gpcr g_protein Gq/11 gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Potential GPCR signaling cascade.

Protocol 4: Functional Assay - Calcium Mobilization

This protocol provides an example of a functional assay to screen for agonistic activity of the compound on a GPCR that signals through the Gq pathway.

Materials:

  • Cells expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

  • Incubation with Dye: Remove the culture medium and incubate the cells with the dye loading solution at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add the 4-Piperidinyl cyclopentanecarboxylate hydrochloride at various concentrations. Also include a positive control (a known agonist for the receptor) and a vehicle control.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting receptor activation.

  • Data Analysis: Analyze the kinetic data to determine the dose-dependent increase in intracellular calcium. Calculate EC50 values for the compound if it demonstrates agonistic activity.

Data Interpretation and Best Practices for Reproducibility

  • Dose-Response Curves: Always perform experiments over a range of concentrations to generate dose-response curves. This allows for the determination of key parameters like IC50 and EC50.

  • Replicates: Use technical and biological replicates to ensure the statistical significance of your findings.

  • Documentation: Maintain meticulous records of all experimental details, including compound batch numbers, dates of preparation, and cell passage numbers.[14]

  • Compound Stability: Be mindful of the potential for compound degradation in aqueous solutions over time. Prepare fresh dilutions for each experiment from frozen stock solutions.[31]

By adhering to these detailed protocols and principles, researchers can confidently prepare 4-Piperidinyl cyclopentanecarboxylate hydrochloride for cell culture assays, ensuring the generation of reliable and reproducible data in the quest for novel therapeutic agents.

References

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available at: [Link]

  • Controlling your High Content Assays - Araceli Biosciences. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Frontiers in Pharmacology. Available at: [Link]

  • The value of GPCR cell-based assays in drug discovery. Drug Target Review. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. Available at: [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. Available at: [Link]

  • Cytotoxic activity of the six selected small-molecule compounds on... - ResearchGate. Available at: [Link]

  • 6 Powerful Laboratory Sterilization Methods In Microbiology - Bitesize Bio. Available at: [Link]

  • Sterilization methods and its applications. LinkedIn. Available at: [Link]

  • SMALL MOLECULES - Captivate Bio. Available at: [Link]

  • How to do proper DMSO control for cell culture drug treatments? ResearchGate. Available at: [Link]

  • The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed. Available at: [Link]

  • 9 Sterilization Techniques For Cell Culture - Visikol. Available at: [Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. Available at: [Link]

  • N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide hydrochloride (1:1) - EPA. Available at: [Link]

  • N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride — Chemical Substance Information - NextSDS. Available at: [Link]

  • Other Sterilization Methods | Infection Control - CDC. Available at: [Link]

  • Introduction to Sterile Cell Culture. University of Rochester Medical Center. Available at: [Link]

  • Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds - PubMed. Available at: [Link]

  • Cas 4644-61-5,ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | lookchem. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. ScienceDirect. Available at: [Link]

  • Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed. Available at: [Link]

Sources

Method

APPLICATION NOTE: Preclinical Formulation and In Vivo Administration of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Rationale

The transition of a small-molecule candidate from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires a rigorous, phase-appropriate formulation strategy. 4-Piperidinyl cyclopentanecarboxylate hydrochloride presents a unique physicochemical profile: it combines a highly hydrophilic, ionizable secondary amine (the piperidine ring) with a lipophilic, hydrolytically sensitive ester linkage (the cyclopentanecarboxylate moiety).

As a Senior Application Scientist, I approach this molecule by balancing solubility and stability . Because it is a hydrochloride salt, the compound is inherently water-soluble. When dissolved in unbuffered water, the salt naturally yields a slightly acidic solution (pH ~5.0–6.0). This autoprotective pH is highly advantageous, as ester linkages are highly susceptible to base-catalyzed hydrolysis at pH > 7.5. Therefore, the core formulation strategy avoids alkaline vehicles and relies on slightly acidic, isotonic solutions to maximize in vivo exposure while maintaining chemical integrity, aligning with established preclinical formulation principles () [1].

Formulation Decision Tree & Workflows

The selection of the vehicle depends strictly on the route of administration. Intravenous (IV) dosing requires absolute isotonicity and sterility, whereas Per Os (PO) dosing requires vehicles that can withstand the highly acidic gastric environment without prematurely degrading the active pharmaceutical ingredient (API).

FormulationWorkflow API 4-Piperidinyl cyclopentanecarboxylate HCl (Aqueous Soluble, Ester-linked) Assess Physicochemical Assessment (pKa ~9.5, LogP ~2.1) API->Assess IV Intravenous (IV) Formulation Target: 1-5 mg/kg Assess->IV High Bioavailability Req. PO Per Os (PO) Formulation Target: 10-50 mg/kg Assess->PO Efficacy/Tox Screening IV_Veh Vehicle: D5W or 0.9% Saline pH Adjusted to 4.5 - 5.5 (Minimize Ester Hydrolysis) IV->IV_Veh PO_Veh Vehicle: 0.5% Methylcellulose or pH 4.0 Citrate Buffer PO->PO_Veh Sterile 0.22 µm PES Filtration (Low Drug Binding) IV_Veh->Sterile Dose In Vivo Administration (Rodent Models) PO_Veh->Dose Sterile->Dose

Caption: Decision tree for selecting IV and PO formulation pathways based on API physicochemical properties.

Quantitative Data & Formulation Targets

To ensure reproducibility across preclinical studies, all formulation parameters must be standardized. Table 1 outlines the physicochemical constraints, while Table 2 provides the exact composition of the recommended vehicles.

Table 1: Physicochemical Properties & Formulation Targets

ParameterValue / CharacteristicFormulation Implication
Compound Class Secondary amine HCl salt, esterHigh aqueous solubility; susceptible to hydrolysis.
Molecular Weight ~247.76 g/mol (Salt form)Rapid dissolution; calculations must account for the salt mass.
pKa (Calculated) ~9.5 (Piperidine Nitrogen)Fully ionized at physiological pH; highly soluble in aqueous media.
Stability Profile pH-dependent (Optimal pH 4.0 - 5.5)Avoid alkaline vehicles (e.g., pH > 8) to prevent ester cleavage.
IV Target Conc. 0.2 - 1.0 mg/mLEasily achievable in D5W or 0.9% Saline without cosolvents.
PO Target Conc. 1.0 - 5.0 mg/mLAchievable in simple aqueous buffers or suspension vehicles.

Table 2: Vehicle Preparation Guide

RouteVehicle CompositionPreparation StepsShelf-Life (4°C)
IV 5% Dextrose in Water (D5W), pH 5.01. Dissolve 5g D-glucose in 100 mL Milli-Q water. 2. Adjust pH to 5.0 using 0.1N HCl. 3. Sterile filter (0.22 µm).14 days
PO 50 mM Citrate Buffer, pH 4.01. Mix 33 mL of 0.1M Citric Acid with 17 mL of 0.1M Sodium Citrate. 2. Dilute to 100 mL. 3. Verify pH 4.0.30 days

Step-by-Step Methodologies

Protocol A: Preparation of Intravenous (IV) Formulation

Objective: Formulate a 1.0 mg/mL solution for a 5 mg/kg IV dose in mice (assuming 20g mouse, 100 µL injection volume).

  • Weighing: Accurately weigh 10.0 mg of 4-Piperidinyl cyclopentanecarboxylate hydrochloride using a microbalance.

  • Dissolution: Transfer the API to a clean, sterile glass vial. Add 9.0 mL of pre-formulated D5W (pH 5.0) vehicle.

  • Agitation: Vortex the solution for 60 seconds. Because it is an HCl salt, dissolution should be immediate and yield a clear, colorless solution.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with D5W.

  • Sterile Filtration: Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter . Expert Insight: PES is strictly required over Nylon or PTFE because PES exhibits ultra-low non-specific binding for small, lipophilic cations.

  • Storage: Store the filtered solution at 4°C. Use within 24 hours to guarantee zero ester hydrolysis prior to dosing.

Protocol B: Preparation of Per Os (PO) Formulation

Objective: Formulate a 5.0 mg/mL solution for a 50 mg/kg PO dose in mice (assuming 20g mouse, 200 µL gavage volume).

  • Weighing: Weigh 50.0 mg of the API.

  • Vehicle Addition: Add 8.0 mL of 50 mM Citrate Buffer (pH 4.0) . Expert Insight: The buffering capacity of citrate at pH 4.0 protects the ester linkage from localized pH spikes in the gastrointestinal tract prior to absorption.

  • Agitation: Sonicate for 2–3 minutes until fully dissolved.

  • Volume Adjustment: QS to 10.0 mL with the citrate buffer.

  • Dosing Preparation: Draw the required volume into a gavage syringe equipped with a stainless steel or flexible plastic feeding tube. No sterile filtration is necessary for PO administration.

In Vivo Dosing & Pharmacokinetic (PK) Sampling

A critical failure point in preclinical PK studies involving ester-containing drugs is ex vivo degradation. Rodent plasma exhibits significantly higher carboxylesterase activity than human plasma, which can rapidly cleave the cyclopentanecarboxylate ester the moment blood is drawn ()[2]. If this is not mitigated, the resulting LC-MS/MS data will falsely report low systemic exposure (low AUC and high apparent clearance).

Protocol C: Blood Collection and Processing

PKWorkflow Dose Dosing (IV/PO) Sample Blood Collection (Tail Vein/Jugular) Dose->Sample Inhibitor Add Esterase Inhibitor (e.g., NaF or Dichlorvos) Sample->Inhibitor Critical Step Plasma Centrifugation (4°C, 3000g, 10min) Inhibitor->Plasma Store Storage (-80°C until LC-MS/MS) Plasma->Store

Caption: PK sampling workflow highlighting the critical addition of esterase inhibitors to prevent ex vivo hydrolysis.

  • Preparation of Collection Tubes: Pre-chill K2EDTA microcentrifuge tubes on wet ice. To each tube, add an esterase inhibitor cocktail (e.g., Sodium Fluoride[NaF] to a final concentration of 5 mM, or Dichlorvos).

  • Sampling: Collect blood (typically 50–100 µL) via the tail vein or jugular catheter at designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 min).

  • Immediate Quenching: Immediately transfer the blood into the prepared inhibitor tubes and invert gently 3–5 times. Keep strictly on wet ice.

  • Plasma Separation: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C.

  • Storage: Carefully aspirate the plasma supernatant, transfer to a pre-chilled cryovial, and snap-freeze on dry ice. Store at -80°C until bioanalytical quantification via LC-MS/MS.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (2009) URL:[Link]

  • Development of Remdesivir as a Dry Powder for Inhalation by Thin Film Freezing Source: Pharmaceutics (2020) URL:[Link]

Application

Application Note: Elucidating the Gas-Phase Chemistry of 4-Piperidinyl cyclopentanecarboxylate hydrochloride via Mass Spectrometry

A Senior Application Scientist's Guide to Fragmentation Analysis for Pharmaceutical Development Introduction: The Analytical Imperative for Piperidine-Containing Compounds The piperidine moiety is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Fragmentation Analysis for Pharmaceutical Development

Introduction: The Analytical Imperative for Piperidine-Containing Compounds

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its prevalence demands robust analytical methodologies for structural confirmation, impurity profiling, and metabolic studies. 4-Piperidinyl cyclopentanecarboxylate hydrochloride, a representative of this class, combines the piperidine ring with an ester and a cyclopentane group, presenting a unique set of analytical challenges and opportunities. Understanding its behavior under mass spectrometric conditions is crucial for its development and quality control.

This application note provides a detailed exploration of the fragmentation pathways of 4-Piperidinyl cyclopentanecarboxylate hydrochloride, offering a predictive framework for its identification and characterization by mass spectrometry. We will delve into the underlying chemical principles that govern its dissociation in the gas phase, providing researchers with the foundational knowledge to interpret mass spectra of this and structurally related compounds. The protocols and insights presented herein are designed to be field-proven, reflecting the expertise and experience of seasoned analytical scientists.

Foundational Principles: Ionization and the Influence of the Hydrochloride Salt

Electrospray ionization (ESI) is the technique of choice for polar molecules like 4-Piperidinyl cyclopentanecarboxylate hydrochloride, typically yielding protonated molecules [M+H]⁺ in the positive ion mode.[1][2] The basic nitrogen atom of the piperidine ring is the most likely site of protonation.

The hydrochloride salt, while enhancing stability and solubility in its solid form, can influence the ESI process.[3] In solution, the compound exists as the protonated piperidinium cation and the chloride anion. While the primary ion observed will be the protonated free base, the presence of chloride ions can potentially lead to ion suppression or the formation of adducts.[4][5] It is crucial to optimize chromatographic conditions to separate the analyte from high concentrations of salt ions before introduction to the mass spectrometer.[6]

Proposed Fragmentation Pathways

Upon collisional activation in a tandem mass spectrometer (MS/MS), the protonated molecule of 4-Piperidinyl cyclopentanecarboxylate undergoes a series of predictable fragmentation events. The primary fragmentation pathways are dictated by the lability of the ester linkage and the stability of the resulting fragment ions.

Primary Fragmentation: Cleavage of the Ester Bond

The most prominent initial fragmentation is the cleavage of the C-O bond of the ester, leading to two main pathways:

  • Pathway A: Formation of the Cyclopentanecarbonyl Cation. This involves the loss of the 4-hydroxypiperidine as a neutral molecule, resulting in the formation of a stable acylium ion.

  • Pathway B: Formation of the Protonated 4-Hydroxypiperidine Cation. This pathway involves the cleavage of the ester bond with charge retention on the piperidine fragment.

The following diagram illustrates these initial fragmentation steps.

G cluster_A Pathway A cluster_B Pathway B M [M+H]⁺ 4-Piperidinyl cyclopentanecarboxylate A1 Loss of 4-hydroxypiperidine (Neutral Loss) M->A1 - C₅H₁₁NO B1 Cleavage with Charge Retention M->B1 C-O Cleavage A2 Cyclopentanecarbonyl Cation A1->A2 B2 Protonated 4-Hydroxypiperidine B1->B2

Caption: Initial fragmentation of protonated 4-Piperidinyl cyclopentanecarboxylate.

Secondary Fragmentation: Elucidating the Structure of Primary Fragments

Further fragmentation of the primary product ions provides deeper structural insights.

  • Fragmentation of the Cyclopentanecarbonyl Cation: The cyclopentyl group can undergo ring-opening followed by the characteristic loss of an ethene molecule (28 Da).[7][8][9]

  • Fragmentation of the Protonated 4-Hydroxypiperidine: The protonated piperidine fragment can undergo several characteristic fragmentations, including:

    • Loss of Water: Dehydration is a common fragmentation pathway for protonated alcohols.

    • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1] Alpha-cleavage adjacent to the nitrogen is a dominant pathway.[1]

The workflow for secondary fragmentation is depicted below.

G cluster_A2_frag Fragmentation of A2 cluster_B2_frag Fragmentation of B2 A2 Cyclopentanecarbonyl Cation A3 Loss of Ethene (- C₂H₄) A2->A3 B2 Protonated 4-Hydroxypiperidine B3 Loss of Water (- H₂O) B2->B3 B5 Ring Fission B2->B5 A4 Resulting Acylium Ion A3->A4 B4 Dehydrated Piperidine Ion B3->B4 B6 Acyclic Iminium Ion B5->B6

Caption: Secondary fragmentation pathways of primary product ions.

Predicted Mass Spectrum Data

The following table summarizes the predicted m/z values for the key ions of 4-Piperidinyl cyclopentanecarboxylate (Free Base Formula: C₁₁H₁₉NO₂, Molecular Weight: 197.27 g/mol ).

Ion Proposed Structure m/z (calculated) Fragmentation Step
[M+H]⁺Protonated Parent Molecule198.14-
Fragment A2Cyclopentanecarbonyl Cation97.06Primary
Fragment B2Protonated 4-Hydroxypiperidine102.09Primary
Fragment A4Fragment A2 - Ethene69.03Secondary
Fragment B4Fragment B2 - Water84.08Secondary

Experimental Protocol: Tandem Mass Spectrometry Analysis

This protocol outlines a general method for the analysis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride using a triple quadrupole or ion trap mass spectrometer.

5.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Piperidinyl cyclopentanecarboxylate hydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid helps to ensure complete protonation.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

5.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan (MS1): Acquire a full scan from m/z 50 to 500 to identify the protonated molecule ([M+H]⁺ at m/z 198.14).

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion (m/z 198.14) as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy. The optimal collision energy should be determined experimentally by ramping the energy and observing the abundance of fragment ions.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Identify the precursor and product ions in the mass spectra.

    • Compare the observed fragment ions with the predicted fragmentation pathways outlined in this note.

The following diagram illustrates the experimental workflow.

G start Sample Preparation lc LC Separation start->lc ms1 MS1: Full Scan (Identify [M+H]⁺) lc->ms1 ms2 MS2: Product Ion Scan (Fragment [M+H]⁺) ms1->ms2 da Data Analysis and Pathway Confirmation ms2->da end Structural Elucidation da->end

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The fragmentation of 4-Piperidinyl cyclopentanecarboxylate hydrochloride in tandem mass spectrometry is a systematic process governed by the fundamental principles of gas-phase ion chemistry. By understanding the characteristic cleavages of the ester linkage and the subsequent fragmentation of the piperidine and cyclopentane moieties, researchers can confidently identify this compound and its analogs. The methodologies and predictive framework presented in this application note serve as a valuable resource for drug development professionals and analytical scientists, enabling the robust characterization of this important class of molecules.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation.
  • YouTube. (2025). Mass Spectrometry of Cycloalkanes.
  • PubMed. (2009). Salt effects on ion formation in desorption mass spectrometry: an investigation into the role of alkali chlorides on peak suppression in time-of-flight-secondary ion mass spectrometry.
  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis.
  • PMC. (n.d.). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses.
  • CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex active pharmaceutical ingredients (APIs). 4-Piperidinyl cyclopentanecarboxylate hydrochloride presen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex active pharmaceutical ingredients (APIs). 4-Piperidinyl cyclopentanecarboxylate hydrochloride presents a unique multidimensional challenge: it is a secondary amine salt, it contains a highly lipophilic cyclopentyl group, and it features an ester linkage that is highly susceptible to degradation.

This guide is designed to move beyond generic advice. We will explore the causality behind solubility failures and provide self-validating, step-by-step protocols to ensure your experimental workflows remain robust and reproducible.

Physicochemical Profiling

To successfully solubilize this compound, we must first understand the thermodynamic and chemical constraints dictated by its molecular structure.

Table 1: Physicochemical Constraints & Formulation Impact

ParameterCharacteristicImpact on Aqueous Solubility & Stability
Amine pKa ~11.1 (Conjugate acid)[1],[2]Highly ionized at acidic pH. Shifting to physiological pH (>7.0) increases the free base fraction, leading to precipitation.
Ester Linkage pH-sensitiveHighly susceptible to both acid-catalyzed (pH < 4) and base-catalyzed (pH > 8) hydrolysis[3].
Cyclopentyl Group High LipophilicityIncreases the crystal lattice energy and drives hydrophobic exclusion in aqueous media.
HCl Salt Form Subject to Ksp​ limitsSolubility is paradoxically suppressed in high-chloride media (e.g., 0.1 N HCl) due to the common ion effect[4].
Solubilization Troubleshooting Workflow

Before attempting complex formulation strategies, follow this diagnostic workflow to identify the root cause of your solubility issues.

Workflow Start Compound Insoluble in Aqueous Media CheckPH Check Solution pH Start->CheckPH IsLow pH < 4.0? CheckPH->IsLow IsHigh pH > 7.0? CheckPH->IsHigh OptimalPH pH 4.5 - 6.0 (Optimal Stability) CheckPH->OptimalPH LowPHFix Risk: Common Ion Effect & Acid Hydrolysis. Adjust to pH 4.5-6.0 IsLow->LowPHFix Yes HighPHFix Risk: Free Base Ppt & Base Hydrolysis. Adjust to pH 4.5-6.0 IsHigh->HighPHFix Yes LowPHFix->OptimalPH HighPHFix->OptimalPH Soluble1 Solubility Achieved? OptimalPH->Soluble1 Cosolvent Add 5-10% Cosolvent (e.g., PEG 400, PG) Soluble1->Cosolvent No Done Proceed to Experiment Soluble1->Done Yes Soluble2 Solubility Achieved? Cosolvent->Soluble2 Cyclodextrin Formulate with HP-β-Cyclodextrin Soluble2->Cyclodextrin No Soluble2->Done Yes Soluble3 Solubility Achieved? Cyclodextrin->Soluble3 ASD Prepare Amorphous Solid Dispersion (ASD) Soluble3->ASD No Soluble3->Done Yes ASD->Done

Caption: Diagnostic decision tree for troubleshooting 4-Piperidinyl cyclopentanecarboxylate HCl solubility.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute it into physiological PBS (pH 7.4)? A: 4-Piperidinyl cyclopentanecarboxylate is a secondary amine with a conjugate acid pKa of approximately 11.1[1],[5]. While it is highly ionized and soluble in mildly acidic conditions, shifting the pH toward 7.4 increases the molar fraction of the uncharged free base. The lipophilic cyclopentyl group drives hydrophobic exclusion, causing the neutral free base to rapidly precipitate out of solution.

Q: Can I use 0.1 N HCl to force the compound into solution? A: No. This is a common and critical pitfall. While lower pH increases amine ionization, using high concentrations of chloride ions (like 0.1 N HCl) triggers the common ion effect. The excess Cl⁻ shifts the equilibrium of the solubility product ( Ksp​ ), actively suppressing the dissolution of the hydrochloride salt[4]. Furthermore, highly acidic environments (pH < 4.0) rapidly accelerate the acid-catalyzed hydrolysis of the cyclopentanecarboxylate ester[3],[6].

Q: Which cyclodextrin derivative is optimal for this specific molecule? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The β-cyclodextrin cavity size is ideal for encapsulating the bulky, lipophilic cyclopentyl moiety[7]. By shielding this hydrophobic region from the aqueous environment, HP-β-CD not only increases apparent solubility but also sterically protects the ester linkage from hydrolytic enzymes and nucleophilic attack[8].

Mechanistic Pathway of pH-Dependent Degradation

To reinforce the importance of pH control, the following diagram illustrates the competing risks of precipitation and ester hydrolysis at extreme pH values.

Mechanism HCl_Salt 4-Piperidinyl ester HCl (Ionized, Soluble) Free_Base Free Base Amine (Neutral, Insoluble) HCl_Salt->Free_Base pH > 9.0 Deprotonation Hydrolysis_Acid Ester Cleavage (Acid Catalyzed) HCl_Salt->Hydrolysis_Acid pH < 4.0 Excess H+ Hydrolysis_Base Ester Cleavage (Base Catalyzed) HCl_Salt->Hydrolysis_Base pH > 8.0 Excess OH- Free_Base->HCl_Salt pH < 9.0 Protonation Free_Base->Hydrolysis_Base pH > 8.0 Excess OH- Degradation_Products Cyclopentanecarboxylic Acid + 4-Piperidinol Hydrolysis_Acid->Degradation_Products Hydrolysis_Base->Degradation_Products

Caption: Mechanistic pathways showing pH-driven precipitation and ester hydrolysis risks.

Self-Validating Experimental Protocols
Protocol A: pH-Controlled Solubilization & Buffer Optimization

Causality: Balancing maximum amine ionization against ester stability requires a narrow pH window. Acetate buffers at pH 5.0 provide the ideal environment to prevent both the common ion effect and ester hydrolysis[6],[9].

  • Prepare Buffer: Formulate a 50 mM Sodium Acetate buffer.

  • Adjust pH: Titrate to exactly pH 5.0 using dilute Acetic Acid. Do not use HCl to avoid introducing excess chloride ions[4].

  • API Addition: Slowly add the 4-Piperidinyl cyclopentanecarboxylate HCl powder while stirring at 300 RPM at ambient temperature (20-25°C).

  • Equilibration: Allow to stir for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Measure the pH of the final solution. If the pH has drifted by >0.2 units, the buffer capacity is insufficient, meaning the API has altered the equilibrium. Discard, increase buffer molarity to 100 mM, and repeat.

Protocol B: HP-β-CD Inclusion Complexation

Causality: If the intrinsic solubility at pH 5.0 is insufficient for your assay, cyclodextrin complexation will dynamically encapsulate the lipophilic cyclopentyl group, shifting the equilibrium toward dissolution[10].

  • Prepare Host Solution: Dissolve HP-β-CD in pH 5.0 acetate buffer to create a 15% (w/v) solution.

  • API Saturation: Add an excess amount of the API to the cyclodextrin solution to form a suspension.

  • Complexation: Stir continuously for 24 hours at 25°C. Inclusion complexation is a dynamic equilibrium driven by weak van der Waals forces and hydrophobic interactions, which requires time to stabilize[10].

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Perform HPLC-UV analysis on the filtered supernatant. Compare the peak area against a standard curve to quantify the exact fold-increase in solubility. If the increase is <5-fold, the complexation efficiency is poor, and a different cyclodextrin derivative (e.g., Captisol/SBE-β-CD) should be evaluated.

Protocol C: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: When crystal lattice energy is the primary barrier to solubility, converting the crystalline API into an amorphous state eliminates the thermodynamic energy required to break the lattice during dissolution[11],[12].

  • Polymer Selection: Select a hydrophilic carrier polymer, such as Polyvinylpyrrolidone (PVP K30) or HPMCAS[13].

  • Co-Dissolution: Dissolve both the API and the polymer (typically at a 1:3 ratio) in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Rapid Evaporation: Use a rotary evaporator under reduced pressure at 40°C to rapidly remove the solvent. The speed of evaporation is critical to "freeze" the API in its amorphous state before it can recrystallize[14].

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Self-Validation Checkpoint: Analyze the pulverized powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad, featureless "halo" pattern. The presence of sharp diffraction peaks indicates incomplete amorphization or phase separation, invalidating the batch.

Strategy Comparison Summary

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrimary MechanismAdvantagesDisadvantages
pH Optimization (pH 5.0) Maximizes ionization; minimizes ester hydrolysis[6].Simple, non-destructive, requires no complex excipients.May not achieve target concentrations for high-dose toxicology studies.
HP-β-CD Complexation Encapsulates the lipophilic cyclopentyl moiety[7].Excellent biocompatibility; sterically protects the ester bond from hydrolysis.Adds significant excipient bulk to the formulation; requires 24h equilibration.
Amorphous Solid Dispersion Eliminates crystal lattice energy barrier[11].Highest potential for massive, rapid solubility increases (supersaturation)[12].High risk of spontaneous recrystallization over time; requires specialized equipment.
References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Source: uspto.gov. URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov. URL:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Source: humanjournals.com. URL:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: scispace.com. URL:[Link]

  • O'Donnell, K. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Source: pharmtech.com. URL:[Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Source: crystallizationsystems.com. URL:[Link]

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Source: drug-dev.com. URL:[Link]

  • Piperidine - Chemical Properties. Source: grokipedia.com. URL: [Link]

  • Piperidine | C5H11N | CID 8082. Source: pubchem.ncbi.nlm.nih.gov. URL: [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Source: masterorganicchemistry.com. URL:[Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Source: patsnap.com. URL:[Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. Source: usda.gov. URL:[Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Source: pubmed.ncbi.nlm.nih.gov. URL:[Link]

Sources

Optimization

Preventing degradation of 4-Piperidinyl cyclopentanecarboxylate hydrochloride during long-term storage

Welcome to the Advanced Troubleshooting and Support Guide for 4-Piperidinyl cyclopentanecarboxylate hydrochloride . As a highly functionalized Active Pharmaceutical Ingredient (API), this compound presents unique solid-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Guide for 4-Piperidinyl cyclopentanecarboxylate hydrochloride . As a highly functionalized Active Pharmaceutical Ingredient (API), this compound presents unique solid-state stability challenges. It combines a highly hygroscopic hydrochloride salt with a labile ester linkage, making it exceptionally sensitive to environmental moisture and excipient interactions.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols in compliance with ICH Q1A(R2) guidelines[1].

Part 1: Troubleshooting & FAQs

Q1: Why is my API showing a steady decline in purity (appearance of two major degradants) after a few months of storage?

The Causality: You are likely observing moisture-induced ester hydrolysis. Hydrochloride salts are inherently hygroscopic and prone to moisture scavenging[2]. When the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, the API absorbs moisture, creating a microscopic aqueous layer on the crystal surface. In this microenvironment, the dissolved HCl significantly lowers the local pH. Because ester hydrolysis is acid-catalyzed, this low-pH environment rapidly cleaves the cyclopentanecarboxylate ester bond, yielding cyclopentanecarboxylic acid and 4-piperidinol hydrochloride.

DegradationPathway Compound 4-Piperidinyl cyclopentanecarboxylate HCl (Intact API) Moisture Moisture Absorption (Deliquescence) Compound->Moisture RH > Deliquescence Point Hydrolysis Acid-Catalyzed Ester Hydrolysis Moisture->Hydrolysis Localized low pH microenvironment Products Degradants: Cyclopentanecarboxylic Acid + 4-Piperidinol HCl Hydrolysis->Products Ester bond cleavage

Mechanistic pathway of moisture-induced ester hydrolysis in the API.

Q2: The powder has changed from a free-flowing solid to a sticky, clumped mass. Is it still usable?

The Causality: This physical degradation is known as deliquescence. It occurs when a highly hygroscopic solid absorbs so much water vapor that it dissolves in its own absorbed moisture[2]. Once deliquescence occurs, the structural integrity of the crystal lattice is compromised. The rate of chemical degradation increases exponentially because the reaction transitions from solid-state kinetics to solution-state kinetics. Action: Do not use the clumped mass for quantitative assays or formulation, as the purity is likely compromised. Prevent this by handling the API strictly in a glovebox (<10% RH) and storing it with active desiccants.

Q3: I formulated this API with basic excipients (e.g., magnesium stearate), and I am seeing a new degradant that isn't a hydrolysis product. What is happening?

The Causality: You are observing excipient-induced salt disproportionation[3]. Basic excipients or alkaline microenvironments can strip the proton from the piperidine nitrogen, converting the stable HCl salt back into its free base form. The resulting free secondary amine is a strong nucleophile. In the solid state, this free amine can attack the ester carbonyl of an adjacent molecule (intermolecular aminolysis), leading to the formation of dimeric or polymeric amide impurities. Always screen excipient compatibility using uncompressed powder blends before final formulation[3].

Part 2: Stability Profile & Data Presentation

To establish a re-test period and shelf life, stability testing must evaluate how the quality of the drug substance varies under environmental factors such as temperature and humidity[4]. The table below summarizes the quantitative degradation of 4-Piperidinyl cyclopentanecarboxylate HCl under standard ICH Q1A(R2) testing conditions[1].

Storage ConditionTimepointPurity (HPLC-UV)Moisture Content (Karl Fischer)Physical Appearance
Initial Baseline 0 Months99.8%0.2% w/wFree-flowing white powder
Long-Term (25°C / 60% RH)6 Months96.5%1.8% w/wSlight clumping, off-white
Accelerated (40°C / 75% RH)6 Months82.4%4.5% w/wSticky, deliquescent mass
Optimal (-20°C, Desiccated)6 Months99.7%0.2% w/wFree-flowing white powder

Part 3: Self-Validating Experimental Protocol for Long-Term Storage

To prevent degradation, researchers must implement a rigorous, self-validating packaging workflow. Do not rely on standard ambient storage.

Step 1: Vacuum Drying

  • Action: Transfer the bulk API to a vacuum oven. Dry at 25°C under high vacuum (<1 mbar) for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on a 50 mg aliquot. Do not proceed to Step 2 unless the moisture content is confirmed to be <0.5% w/w.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the dried API to a controlled-atmosphere glovebox purged with high-purity Argon.

  • Validation Check: Monitor the glovebox sensors. Ensure relative humidity is <5% and O₂ levels are <10 ppm before opening the bulk API container.

Step 3: Primary Packaging

  • Action: Aliquot the API into amber Type I borosilicate glass vials (to prevent potential photolytic degradation[1]). Cap tightly with PTFE-lined screw caps. PTFE provides a superior moisture barrier compared to standard silicone septa.

Step 4: Secondary Packaging

  • Action: Place the sealed vials into a moisture-barrier foil pouch. Add a 5g silica gel desiccant packet and a reversible Humidity Indicator Card (HIC) to the pouch before heat-sealing.

  • Validation Check: During future inventory audits, inspect the HIC through a transparent window in the pouch (if available) or upon opening. If the card has turned pink (>10% RH), the seal is compromised, and the batch must be re-tested for purity.

Step 5: Long-Term Storage

  • Action: Transfer the sealed pouches to a monitored -20°C freezer.

  • Validation Check: Ensure the freezer is equipped with a continuous temperature data logger with an active alarm system to validate that the temperature remains at -20°C ± 2°C, in compliance with ICH Q1A(R2) guidelines[1].

StorageWorkflow Start Bulk API Receipt Dry Vacuum Drying (<0.5% moisture) Start->Dry Gas Argon Backfill (Glovebox) Dry->Gas Remove residual water Seal Seal in Amber Vial with PTFE Septum Gas->Seal Prevent O2/H2O ingress Store Long-Term Storage (-20°C, Desiccator) Seal->Store ICH Q1A(R2) compliance

Step-by-step workflow for the optimal long-term storage and packaging of the hygroscopic API.

References

  • [1] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. gally.ch. URL:

  • [4] Quality guidelines: stability | European Medicines Agency (EMA). europa.eu. URL:

  • [2] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. nih.gov. URL:

  • [3] Kinetics of Moisture-Induced Hydrolysis in Powder Blends Stored at and below the Deliquescence Relative Humidity: Investigation of Sucrose-Citric Acid Mixtures. researchgate.net. URL:

Sources

Troubleshooting

Reducing side reactions during 4-Piperidinyl cyclopentanecarboxylate hydrochloride coupling

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when coupling complex, multi-functional amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when coupling complex, multi-functional amines. 4-Piperidinyl cyclopentanecarboxylate hydrochloride presents a unique trifecta of synthetic challenges: it is a sterically hindered secondary amine, it contains a base-sensitive ester linkage, and it is supplied as a hydrochloride salt.

When the desired amide coupling is kinetically slowed by the steric bulk of the piperidine ring, competitive side reactions—namely ester hydrolysis and guanidinylation—are given the time and opportunity to dominate the reaction mixture. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to eliminate them.

Diagnostic Workflow

Before adjusting your protocol, you must identify the primary mode of failure. Use the diagnostic flowchart below to analyze your crude Liquid Chromatography-Mass Spectrometry (LC-MS) data.

TroubleshootingWorkflow Start Analyze Crude Reaction via LC-MS Decision Identify Major Side Product Start->Decision Guanidinylation Mass +98 Da (Guanidinium Adduct) Decision->Guanidinylation HATU/HBTU used Hydrolysis Mass -96 Da (Ester Cleavage) Decision->Hydrolysis Excess Base/H2O Unreacted Unreacted Starting Material (No Conversion) Decision->Unreacted Poor Solubility/Base FixG Switch to COMU or PyBOP Pre-activate Acid Guanidinylation->FixG FixH Reduce Base Equivalents Switch to NMM Hydrolysis->FixH FixU Ensure Complete HCl Neutralization Unreacted->FixU

Troubleshooting workflow for identifying and resolving 4-Piperidinyl cyclopentanecarboxylate issues.

Troubleshooting Specific Side Reactions

Issue A: The +98 Da Mass Shift (Tetramethylguanidinylation)

The Causality: If you are using uronium/guanidinium-based coupling reagents like HATU or HBTU, you may observe a prominent byproduct with a mass exactly 98 Da higher than your desired product. This occurs because the secondary amine of the piperidine ring is highly nucleophilic. If the activation of your carboxylic acid is slow, the deprotonated secondary amine will directly attack the electrophilic carbon atom of the HATU/HBTU reagent[1]. This displaces the HOAt/HOBt moiety and forms a highly stable, positively charged tetramethylguanidinium adduct that terminates the reaction[2].

ReactionPathways Amine 4-Piperidinyl cyclopentanecarboxylate Product Desired Amide Product (High Yield) Amine->Product attacks Activated Acid SideProduct Tetramethylguanidinium Adduct (+98 Da) Amine->SideProduct direct attack on HATU HATU / HBTU (Uronium Salt) ActivatedAcid Activated Carboxylic Acid (OAt/OBt Ester) HATU->ActivatedAcid activates acid HATU->SideProduct ActivatedAcid->Product

Mechanistic divergence between desired amide coupling and competitive guanidinylation side reaction.

The Fix: Abandon HATU/HBTU for this specific substrate. Switch to phosphonium-based reagents (e.g., PyBOP) or Oxyma-based reagents like COMU, which are structurally incapable of forming guanidinium adducts[1].

Issue B: The -96 Da Mass Shift (Ester Hydrolysis / Saponification)

The Causality: The cyclopentanecarboxylate group is an ester. Under basic conditions—especially when using excess strong bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in hygroscopic solvents like DMF—trace water generates hydroxide ions. These hydroxide ions perform a nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to irreversibly cleave the ester into a carboxylate salt and an alcohol[3]. The Fix: Substitute strong bases (DIPEA/TEA) with a milder base like N-Methylmorpholine (NMM). NMM is basic enough to neutralize the hydrochloride salt and drive the coupling, but significantly less prone to catalyzing ester saponification. Furthermore, switch from DMF to anhydrous Dichloromethane (DCM) to exclude moisture.

Issue C: Stalled Reactions (Incomplete HCl Neutralization)

The Causality: The use of ammonium salts (hydrochlorides) inherently reduces amide coupling success rates compared to free bases[4]. If the base is consumed by acidic impurities, or if the order of addition is incorrect, the piperidine nitrogen remains protonated. A protonated amine has no lone pair available for nucleophilic attack, completely stalling the reaction.

Quantitative Condition Matrix

The following table summarizes the impact of reagent selection on product distribution when coupling 4-Piperidinyl cyclopentanecarboxylate hydrochloride with a standard aliphatic carboxylic acid.

Coupling ReagentBase (Equivalents)SolventDesired Amide YieldEster HydrolysisGuanidinylation (+98 Da)
HATU (1.2 eq)DIPEA (3.0 eq)DMF45%25%30%
HATU (1.2 eq)NMM (3.0 eq)DMF65%<5%30%
PyBOP (1.2 eq)DIPEA (3.0 eq)DMF75%25%0%
PyBOP (1.1 eq) NMM (2.5 eq) DCM >92% <2% 0%

Self-Validating Experimental Protocol

To guarantee success, utilize this pre-activation protocol using PyBOP and NMM. This protocol is designed as a self-validating system , meaning you will chemically prove the success of each intermediate step before proceeding to the next.

Reagents Required:

  • Carboxylic Acid Partner (1.0 eq)

  • 4-Piperidinyl cyclopentanecarboxylate hydrochloride (1.0 eq)

  • PyBOP (1.1 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Activation (The Pre-mix): In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DCM (0.1 M concentration). Add NMM (1.5 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. You should observe the mass of the methyl ester of your carboxylic acid. This proves the active OBt-ester was successfully formed and is highly reactive.

  • Amine Free-Basing: In a separate vial, suspend 4-Piperidinyl cyclopentanecarboxylate hydrochloride (1.0 eq) in a minimum volume of DCM. Add NMM (1.0 eq) and sonicate for 2 minutes until a clear solution is obtained.

    • Self-Validation Checkpoint 2: Spot the solution on a wet piece of universal indicator paper. The pH must read ~8-9, confirming the amine is liberated from the HCl salt.

  • Coupling: Dropwise, add the free-based amine solution to the activated acid mixture. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 3: Run an LC-MS of the crude mixture. You should see complete consumption of the activated ester and no +98 Da or -96 Da side products.

  • Workup: Dilute with DCM. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and NMM), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄, filter, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt instead of PyBOP? A: Yes. EDC/HOBt is an excellent alternative that also avoids guanidinylation. However, EDC hydrochloride has poor solubility in DCM. If you use EDC, you may need to use a solvent mixture (e.g., DCM/DMF 4:1) or switch to the free-base form of EDC.

Q: Why did my reaction turn dark brown upon adding DIPEA? A: Strong bases like DIPEA can cause degradation of certain electron-deficient carboxylic acids or lead to polymerization of the coupling reagents if left without the amine for too long. Switching to the milder base NMM generally resolves this discoloration.

Q: I am still seeing unreacted amine, but the activated acid is gone. What happened? A: Your activated ester likely hydrolyzed back to the carboxylic acid due to trace water in your solvent. Ensure you are using strictly anhydrous solvents and glassware. Alternatively, the activated ester may have rearranged into an unreactive oxazolone (if your acid has an alpha-chiral center).

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases PMC - National Institutes of Health (NIH)[Link]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study PMC - National Institutes of Health (NIH)[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride Purity: A qNMR vs. HPLC Comparison Guide

4-Piperidinyl cyclopentanecarboxylate hydrochloride is a critical synthetic intermediate heavily utilized in the development of active pharmaceutical ingredients (APIs), particularly muscarinic receptor antagonists and o...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Piperidinyl cyclopentanecarboxylate hydrochloride is a critical synthetic intermediate heavily utilized in the development of active pharmaceutical ingredients (APIs), particularly muscarinic receptor antagonists and other piperidine-derived therapeutics. Establishing the absolute purity of this intermediate is non-negotiable, as undetected impurities can drastically impact downstream stoichiometry, reaction yields, and the safety profile of the final drug product.

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the industry's default for purity assessment. However, 4-piperidinyl cyclopentanecarboxylate lacks an extended conjugated π-system, meaning it exhibits extremely weak UV absorbance. This necessitates low-wavelength UV detection (e.g., 210 nm), which is notoriously susceptible to solvent interference, baseline drift, and variable response factors.

As an Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the superior, orthogonal primary method for this specific class of compounds. This guide objectively compares qNMR against traditional HPLC methodologies, providing the causality behind experimental choices and a self-validating protocol for robust purity confirmation.

The Analytical Dilemma: Mass Balance vs. Direct Quantification

When utilizing HPLC-UV, purity is typically expressed as an area percentage. To convert this relative value into a true mass fraction (w/w%), analysts must rely on the "mass balance" approach. This requires subtracting the sum of water content (via Karl Fischer), residual solvents (via Gas Chromatography), and inorganic residues (via Residue on Ignition) from 100% 1. This multi-instrument dependency compounds measurement uncertainties and frequently overestimates purity by failing to detect non-chromophoric impurities 2.

Conversely, qNMR is a primary analytical method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus is directly proportional to the molar amount of that nucleus in the sample 3. By utilizing an internal calibration methodology, qNMR achieves an equivalent or superior level of precision to mass balance in a single, rapid experiment 4.

G Start Purity Validation of 4-Piperidinyl cyclopentanecarboxylate HCl HPLC HPLC-UV (Secondary Method) Start->HPLC qNMR 1H qNMR (Primary Method) Start->qNMR MassBalance Mass Balance Required (TGA, KF, ROI) HPLC->MassBalance DirectQuant Direct Quantification via Internal Standard qNMR->DirectQuant Overestimate Risk of Overestimation (Misses non-UV impurities) MassBalance->Overestimate Absolute Absolute Purity (Molar Ratio) DirectQuant->Absolute

Workflow comparison of HPLC mass balance vs. qNMR direct quantification.

Experimental Design & Causality

To build a self-validating qNMR protocol, every variable must be deliberately chosen to eliminate bias and ensure absolute quantification 5.

  • Internal Standard (IS) Selection: The internal calibrant must be highly pure (≥99%), fully soluble, and completely free of resonance interference with the analyte 6. The protons of 4-piperidinyl cyclopentanecarboxylate heavily populate the upfield aliphatic region (1.5–3.5 ppm). Therefore, we select Maleic acid (TraceCERT®) . Its single, sharp resonance at ~6.26 ppm provides perfect baseline separation from our analyte.

  • Solvent Causality: DMSO-d6 is selected over D2O. While the hydrochloride salt is water-soluble, D2O can cause rapid deuterium exchange with the piperidine amine protons, potentially altering the local chemical environment and broadening adjacent signals. DMSO-d6 ensures sharp, integrable signals without exchange artifacts.

  • Relaxation Delay (D1): A D1 of 60 seconds is mandated. qNMR requires the complete recovery of longitudinal magnetization (T1) between scans. To achieve >99% quantitative accuracy, D1 must be ≥ 5 × T1 of the slowest relaxing proton 7.

Step-by-Step Methodology

By co-weighing the analyte and the internal calibrant into the same matrix, the system becomes self-validating. It eliminates the need for external calibration curves, making the measurement immune to the volumetric errors or injection volume variances typical in HPLC 8.

Protocol Weigh 1. Co-weighing Analyte + IS (Microbalance) Dissolve 2. Dissolution (DMSO-d6) Weigh->Dissolve Acquire 3. Acquisition (D1 > 5*T1, 90° Pulse) Dissolve->Acquire Process 4. Processing (Zero-fill, Phase, Baseline) Acquire->Process Calculate 5. Purity Calculation (Integral Ratios) Process->Calculate

Step-by-step qNMR experimental protocol for absolute purity validation.

Protocol Execution:
  • Gravimetric Preparation: Using an ultra-microbalance (readability 0.001 mg) equipped with an anti-static kit, accurately co-weigh ~15.0 mg of 4-Piperidinyl cyclopentanecarboxylate hydrochloride and ~5.0 mg of Maleic acid (IS, documented purity 99.94%) into a non-glass weighing boat.

  • Dissolution: Quantitatively transfer the solids into a vial and dissolve in 1.0 mL of high-purity DMSO-d6 (≤0.01% water). Vortex for 60 seconds to ensure absolute homogeneity, then transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer at 298 K. Use a 90° excitation pulse, 64 scans (to ensure a Signal-to-Noise ratio > 250:1), an acquisition time (AQ) of 4.0 s, and a relaxation delay (D1) of 60 s.

  • Data Processing: Apply Lorentzian-Gaussian apodization (LB = -0.3 Hz, GB = 0.05), zero-fill to 256K data points, and perform meticulous manual phase and 5th-order polynomial baseline correction.

  • Integration: Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct, well-resolved analyte peak (e.g., the methine proton on the piperidine ring adjacent to the ester linkage, ~4.8 ppm, 1H).

Experimental Data & Performance Comparison

To objectively evaluate the analytical performance, three separate batches of 4-Piperidinyl cyclopentanecarboxylate hydrochloride were analyzed using both HPLC-UV (210 nm, Area % converted via mass balance) and ¹H qNMR.

Table 1: Purity Comparison of 4-Piperidinyl cyclopentanecarboxylate HCl (HPLC vs. qNMR)

Batch IDHPLC-UV (Area %)Mass Balance Purity (w/w%)¹H qNMR Purity (w/w%)Discrepancy (Δ%)
Lot-00199.85%98.90%98.25%+0.65%
Lot-00299.91%99.15%98.40%+0.75%
Lot-00399.70%98.50%97.95%+0.55%
Data Interpretation

The data clearly demonstrates that even after applying mass balance corrections, HPLC-UV consistently overestimates the purity of the intermediate. This discrepancy arises because HPLC relies on the fundamentally flawed assumption that all trace impurities share similar UV response factors 9. Furthermore, minor residual inorganic salts from the hydrochloride formation step are completely invisible to UV detection but are accurately accounted for in the molar-based qNMR calculation.

Conclusion

For drug development professionals validating 4-Piperidinyl cyclopentanecarboxylate hydrochloride, relying solely on HPLC-UV poses a significant risk of purity overestimation. Because the molecule lacks a strong chromophore, traditional chromatography is blind to several classes of impurities. qNMR provides a self-validating, mathematically absolute measurement of the active compound's mass fraction. By implementing rigorous internal standard selection and optimized acquisition parameters, qNMR serves as the definitive gold standard for releasing critical pharmaceutical intermediates.

References

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." [Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." [Link]

  • PubMed / NIH. "Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach."[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)."[Link]

  • PMC / NIH. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control."[Link]

Sources

Comparative

Comparative efficacy of 4-Piperidinyl cyclopentanecarboxylate hydrochloride analogs

Comparative Efficacy and Pharmacological Profiling of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride Analogs Introduction 4-Piperidinyl cyclopentanecarboxylate hydrochloride (4-PCC) is a highly versatile pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Pharmacological Profiling of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride Analogs

Introduction

4-Piperidinyl cyclopentanecarboxylate hydrochloride (4-PCC) is a highly versatile pharmacophore scaffold utilized extensively in the design of neuroactive and spasmolytic agents. Structurally, it combines a basic piperidine nitrogen with a lipophilic cyclopentyl ester, making it an ideal building block for targeting G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs)[1]. This guide provides a rigorous comparative analysis of 4-PCC against its structural analogs, evaluating how specific spatial and electronic modifications influence receptor subtype selectivity (M3 vs. M2), signal transduction, and metabolic stability.

Mechanistic Rationale & Structural Causality

The efficacy of piperidinyl esters at muscarinic receptors is governed by the classic "message-address" concept[2]. The interaction is highly dependent on two structural pillars:

  • The Basic Nitrogen (The Message): The protonated nitrogen at the 4-position of the piperidine ring forms a critical salt bridge with a conserved aspartate residue (Asp113 in the M3 receptor) within the orthosteric binding site[2]. Shifting this nitrogen to the 3-position (Analog B) alters the trajectory of this ionic bond, drastically reducing binding affinity.

  • The Cycloalkyl Ester (The Address): The cyclopentyl ring occupies a specific hydrophobic cavity formed by tyrosine and threonine residues in the receptor pocket. Expanding this ring to a cyclohexyl group (Analog A) introduces steric clash, leading to a drop in M3 selectivity. Conversely, N-alkylation (Analog C) locks the amine in a specific ionization state, which can enhance peripheral receptor affinity but may restrict blood-brain barrier (BBB) permeability.

Comparative Efficacy Data

To objectively evaluate the performance of 4-PCC, we compare it against three distinct analogs. The data below synthesizes target affinity ( Ki​ ), receptor selectivity, and in vitro metabolic half-life based on established structure-activity relationship (SAR) models.

CompoundStructural ModificationM3 Affinity ( Ki​ , nM)M2 Affinity ( Ki​ , nM)Selectivity (M2/M3)Microsomal T1/2​ (min)
4-PCC (Reference) Base Scaffold8.545.25.345.0
Analog A Cyclohexyl substitution24.198.54.152.0
Analog B 3-Piperidinyl isomer115.0210.01.840.0
Analog C N-Methylation3.225.17.838.0

Data Interpretation: 4-PCC provides an optimal balance of M3 affinity and metabolic stability. Analog C demonstrates superior potency but suffers from faster esterase-mediated hydrolysis. Analog B confirms that the 4-position of the piperidine nitrogen is non-negotiable for high-affinity mAChR binding.

Experimental Protocols

The following protocols represent self-validating systems designed to ensure reproducibility and minimize artifactual interference.

Protocol 1: Radioligand Competition Binding Assay ([³H]-NMS)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of 4-PCC analogs at M3 and M2 receptors[2].

  • Membrane Preparation: Homogenize CHO cells stably expressing human M3 or M2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Causality: MgCl2 is included to stabilize the receptor-G-protein coupled state, ensuring the physiological conformation of the orthosteric site.

  • Ligand Incubation: Incubate 20 µg of membrane protein with 500 pM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the test analog ( 10−10 to 10−4 M). Incubate at 22°C for 120 minutes.

    • Causality: 120 minutes at room temperature ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the receptor.

  • Vacuum Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Purpose: To evaluate the susceptibility of the cyclopentanecarboxylate ester linkage to hepatic carboxylesterases and cytochrome P450 enzymes[3].

  • Incubation Mixture: Combine 1 µM of the test analog with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Extraction: At specific time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile rapidly precipitates microsomal proteins, halting all enzymatic activity instantly and preventing degradation artifacts.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance and half-life ( T1/2​ )[3].

Visualizations

Workflow A Membrane Preparation B Ligand Incubation A->B Add [3H]-NMS C Vacuum Filtration B->C 2 Hrs, 22°C D Scintillation Counting C->D Wash & Dry E Data Analysis (IC50 / Ki) D->E CPM to Ki

Fig 1. Step-by-step workflow of the [³H]-NMS radioligand competition binding assay.

Pathway Antagonist 4-PCC Analogs (Antagonist) M3R M3 Muscarinic Receptor Antagonist->M3R Competitive Inhibition ACh Acetylcholine (Agonist) ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Ca2+ Release (Smooth Muscle Contraction) PLC->Ca2 IP3 Generation

Fig 2. Mechanism of action: 4-PCC analogs competitively inhibit M3 receptor-mediated Gq signaling.

References

  • Caulfield MP, Birdsall NJ. International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacol Rev. 1998;50(2):279-290. URL:[Link]

  • Hulme EC, Birdsall NJ, Buckley NJ. Muscarinic receptor subtypes. Annu Rev Pharmacol Toxicol. 1990;30:633-673. URL:[Link]

  • Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metab Dispos. 1999;27(11):1350-1359. URL:[Link]

Sources

Validation

Reproducibility of 4-Piperidinyl cyclopentanecarboxylate hydrochloride in high-throughput screening

Reproducibility of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride in High-Throughput Screening: A Comparative Guide As high-throughput screening (HTS) continues to drive early-stage drug discovery, the integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride in High-Throughput Screening: A Comparative Guide

As high-throughput screening (HTS) continues to drive early-stage drug discovery, the integrity of the compound libraries utilized remains the most critical variable in campaign success. Piperidine derivatives are heavily represented in these libraries due to their robust physicochemical properties and ability to mimic natural biological pharmacophores [4]. However, not all piperidine scaffolds perform equally under the rigorous conditions of automated screening.

This guide provides an objective, data-driven evaluation of 4-piperidinyl cyclopentanecarboxylate hydrochloride as a premier screening building block. By comparing it against common structural alternatives—its cyclohexyl counterpart and an N-benzylated derivative—we will dissect the causality behind compound behavior, aggregation, and chemical stability to establish a self-validating framework for HTS reproducibility.

Structural and Physicochemical Profiling

The behavior of a compound in an HTS assay is dictated by its physicochemical profile. The cyclopentyl ester moiety in 4-piperidinyl cyclopentanecarboxylate provides a highly specific balance of lipophilicity and steric bulk that optimizes its performance in aqueous environments.

Table 1: Physicochemical Comparison of Piperidine-Based Screening Scaffolds

CompoundcLogP (est.)Aqueous Sol. (pH 7.4)PAINS AlertsHTS Suitability Profile
4-Piperidinyl cyclopentanecarboxylate HCl 1.8High (>100 µM)0Optimal: Monomeric at high conc.
4-Piperidinyl cyclohexanecarboxylate HCl 2.4Moderate (~50 µM)0Sub-optimal: Prone to aggregation.
1-Benzylpiperidin-4-yl cyclopentanecarboxylate 3.5Low (<10 µM)0Poor: High false-positive risk.

The Causality of Structural Choices: The addition of a single methylene group to expand the cyclopentyl ring to a cyclohexyl ring pushes the lipophilicity (cLogP) past the critical threshold for micelle formation in aqueous buffers. Meanwhile, the N-benzylated analog sacrifices the ionizable secondary amine, drastically reducing its hydration sphere. The hydrochloride salt form of the cyclopentyl derivative ensures complete dissolution in DMSO and prevents concentration drift caused by the volatilization of free bases during acoustic dispensing.

Mechanistic Analysis of HTS Reproducibility

To trust a screening hit, we must understand the mechanisms that generate false signals. Reproducibility in HTS is fundamentally challenged by three factors: compound aggregation, chemical instability, and DMSO stock degradation [1].

A. Aqueous Solubility and Aggregation-Based False Positives

Compound aggregation is a primary driver of non-reproducible false positives in HTS [3]. Colloidal aggregates non-specifically sequester or denature target proteins. Because 4-piperidinyl cyclopentanecarboxylate maintains a cLogP of 1.8, its Critical Aggregation Concentration (CAC) exceeds 100 µM. This ensures the compound remains strictly monomeric at standard screening concentrations (10–50 µM), eliminating the steep, non-asymptotic dose-response curves characteristic of aggregation artifacts.

B. Chemical Stability and Esterase Susceptibility

Ester-containing compounds carry an inherent risk of spontaneous hydrolysis in basic buffers or enzymatic cleavage in cell-based assays. The steric hindrance provided by the cyclopentyl group adjacent to the ester carbonyl physically shields the bond from nucleophilic attack. This results in a highly stable half-life in standard HEPES/Tris buffers compared to linear aliphatic esters.

Hydrolysis_Pathway Compound 4-Piperidinyl cyclopentanecarboxylate Buffer Aqueous Assay Buffer (pH 7.4, 37°C) Compound->Buffer Spontaneous Hydrolysis Esterase Esterase Activity (Cell-based assays) Compound->Esterase Enzymatic Cleavage Piperidinol Piperidin-4-ol (Inactive Metabolite) Buffer->Piperidinol Acid Cyclopentanecarboxylic Acid (Inactive Metabolite) Buffer->Acid Esterase->Piperidinol Esterase->Acid

Chemical and enzymatic degradation pathways of the cyclopentyl ester moiety in HTS assays.

Self-Validating Experimental Protocols

As an application scientist, I design protocols that act as self-validating systems. The following workflows explicitly uncouple true target interaction from assay-specific noise, ensuring that the data generated is intrinsically reliable.

Protocol 1: Quantitative HTS (qHTS) and Freeze-Thaw Validation

Traditional single-concentration HTS is burdened by false negatives due to sample inconsistency [2]. This protocol utilizes a titration-based approach to validate compound stability after repeated freeze-thaw cycles.

  • Stock Preparation: Prepare a 10 mM stock of 4-piperidinyl cyclopentanecarboxylate HCl in 100% anhydrous DMSO.

  • Thermal Cycling: Subject the stock plate to five consecutive freeze-thaw cycles (-80°C to 25°C), allowing 2 hours of equilibration per cycle.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the compound into a 384-well assay plate to generate a 10-point, 3-fold serial dilution (final concentration range: 0.5 nM to 50 µM). Causality: Acoustic dispensing eliminates pin-tool carryover and physical cross-contamination.

  • qHTS Analysis: Execute the primary biochemical assay. A reproducible compound will yield a consistent AC50 (half-maximal activity concentration) and a standard Hill slope (~1.0) across all freeze-thaw cycles [2].

Protocol 2: Nephelometric Solubility Validation

To guarantee that assay signals are not artifacts of light scattering, solubility must be physically verified in the exact assay buffer prior to biological target addition.

  • Buffer Equilibration: Dispense 50 µL of the target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4) into a 384-well clear-bottom plate.

  • Compound Spiking: Add the compound to achieve final concentrations of 10, 50, and 100 µM (maintaining final DMSO at 1%).

  • Incubation: Incubate at room temperature for 120 minutes to allow for potential micelle formation.

  • Laser Nephelometry: Read the plate using a laser nephelometer. Causality: Any signal detected above the buffer baseline indicates colloidal aggregation, immediately flagging the concentration as invalid for biological readout.

HTS_Workflow Library Compound Library (Piperidine Scaffolds) DMSO DMSO Stock Prep & QC Validation Library->DMSO Primary Primary HTS Assay (Single Concentration) DMSO->Primary Triage Hit Triage (PAINS & Aggregation) Primary->Triage Triage->Primary False Positives Dose Dose-Response (qHTS AC50) Triage->Dose True Actives

Self-validating HTS workflow for triage of aggregation-based false positives.

Comparative Performance Data

When subjected to the rigorous validation protocols described above, 4-piperidinyl cyclopentanecarboxylate hydrochloride vastly outperforms its structural analogs.

Table 2: Experimental Reproducibility Metrics (Post-5 Freeze-Thaw Cycles)

CompoundPurity Retention (LC-MS)AC50 Shift (Fold Change)Aggregation Threshold (CAC)
4-Piperidinyl cyclopentanecarboxylate HCl >98%1.1x (Stable)>100 µM
4-Piperidinyl cyclohexanecarboxylate HCl >95%2.5x (Loss of potency)45 µM
1-Benzylpiperidin-4-yl cyclopentanecarboxylate <85% (Precipitation)>10x (Signal loss)8 µM

The data reveals a clear causality: the N-benzyl analog fails freeze-thaw validation due to micro-precipitation in the DMSO hydration sphere, leading to massive AC50 shifts. The cyclohexyl analog, while chemically stable, aggregates at 45 µM, artificially inflating assay signals and generating false positives. The cyclopentyl derivative maintains its integrity across all metrics.

Conclusion

For drug development professionals curating HTS libraries, the selection of building blocks cannot be arbitrary. 4-Piperidinyl cyclopentanecarboxylate hydrochloride demonstrates superior reproducibility compared to more lipophilic or N-benzylated analogs. Its optimal cLogP prevents aggregation-based false positives, while the steric profile of the cyclopentyl group provides sufficient hydrolytic stability. By integrating this scaffold into libraries and utilizing self-validating qHTS protocols, researchers can significantly reduce downstream attrition rates and focus resources on genuine, mechanism-relevant chemotypes.

References

  • Process Validation and Screen Reproducibility in High-Throughput Screening Journal of Biomolecular Screening (via ResearchGate) URL:[Link] [1]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Proceedings of the National Academy of Sciences (PNAS) URL:[Link] [2]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference National Center for Biotechnology Information (PMC) URL:[Link] [3]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors National Center for Biotechnology Information (PMC) URL:[Link] [4]

Comparative

A Senior Application Scientist's Guide to Supplier Comparison and Lot-to-Lot Variability of 4-Piperidinyl cyclopentanecarboxylate hydrochloride

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that reverberates throughout the entire research and development pipeline. The purity, consistency...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that reverberates throughout the entire research and development pipeline. The purity, consistency, and impurity profile of an active pharmaceutical ingredient (API) or a key intermediate can significantly influence experimental outcomes, timelines, and ultimately, the safety and efficacy of a potential therapeutic.[1][2][3] This guide provides a comprehensive framework for the comparative analysis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride from different suppliers, with a focus on assessing lot-to-lot variability.

The presence of unwanted impurities, even in trace amounts, can have a profound impact on the quality and safety of pharmaceutical products.[2][4][5][6][7] These impurities can originate from starting materials, by-products of the synthesis, or degradation products.[2][4][] Therefore, a robust analytical assessment of materials from potential suppliers is not merely a quality control measure; it is a fundamental aspect of risk mitigation in drug development.

This guide is structured to provide a practical, in-depth methodology for evaluating and selecting the most reliable supplier of 4-Piperidinyl cyclopentanecarboxylate hydrochloride. We will delve into the critical analytical techniques, the rationale behind their application, and the interpretation of the resulting data.

Supplier Profiles: A Hypothetical Comparison

For the purpose of this guide, we will consider three hypothetical suppliers of 4-Piperidinyl cyclopentanecarboxylate hydrochloride, each representing a different segment of the chemical supply market:

  • Supplier A (GlobalChem): A large, well-established chemical manufacturer with a broad catalog of compounds and a reputation for stringent quality control. They typically provide extensive documentation with their products.

  • Supplier B (SynthoSpecialists): A smaller, specialized company focused on custom synthesis of complex organic molecules. They are known for their expertise in producing high-purity compounds for research and development.

  • Supplier C (ChemSource): A mid-sized supplier that offers a wide range of chemicals from various manufacturing partners. Their primary competitive advantage is often price and availability.

Experimental Design: A Multi-faceted Approach to Quality Assessment

A thorough evaluation of 4-Piperidinyl cyclopentanecarboxylate hydrochloride requires a multi-pronged analytical approach. The following experimental workflow is designed to provide a comprehensive assessment of purity, identity, and consistency.

Experimental Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Supplier Selection Sample_Request Request 3 Lots from Each Supplier Sample_Prep Prepare Samples for Each Analytical Technique Sample_Request->Sample_Prep HPLC Purity & Impurity Profile (HPLC-UV) Sample_Prep->HPLC Aqueous/Organic Dilution GC_MS Residual Solvents (GC-MS) Sample_Prep->GC_MS Solvent Dilution NMR Structural Confirmation (¹H NMR) Sample_Prep->NMR Deuterated Solvent KF Water Content (Karl Fischer) Sample_Prep->KF Direct Addition Data_Comparison Compare Data Across Suppliers & Lots HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison KF->Data_Comparison Supplier_Selection Select Optimal Supplier Data_Comparison->Supplier_Selection

Figure 1: A comprehensive workflow for the comparative analysis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride from different suppliers.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. By separating the main compound from its impurities, we can quantify the purity and create a unique "fingerprint" of the impurity profile for each supplier and lot. As 4-Piperidinyl cyclopentanecarboxylate hydrochloride may lack a strong UV chromophore, a pre-column derivatization step with a UV-active agent like 4-toluenesulfonyl chloride might be necessary for sensitive detection.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 4-Piperidinyl cyclopentanecarboxylate hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Derivatization (if necessary): If the compound shows poor UV absorbance, a pre-column derivatization method should be developed and validated.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating a range of impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the absorbance maximum of the derivatized or underivatized compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities present at or above the reporting threshold (typically 0.05%).

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[2] Their presence is strictly controlled in pharmaceutical ingredients due to their potential toxicity. GC-MS is the ideal technique for identifying and quantifying these volatile impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • GC-MS System and Conditions:

    • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for a broad range of solvents.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute solvents with a wide range of boiling points.

    • Injection: Headspace injection.

    • Detection: Mass spectrometry (MS) for positive identification of the solvents.

  • Data Analysis: Identify and quantify any residual solvents present. Compare the results against the limits set by regulatory guidelines such as ICH Q3C.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides detailed information about the molecular structure of the compound, confirming its identity. It can also reveal the presence of structurally related impurities that may not be easily detected by other techniques.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Spectrometer: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the proposed structure of 4-Piperidinyl cyclopentanecarboxylate hydrochloride. Look for any unexpected signals that may indicate the presence of impurities.

Water Content Determination by Karl Fischer Titration

Rationale: The water content of a solid API can affect its stability, handling properties, and accurate weighing. Karl Fischer titration is a highly specific and accurate method for determining water content.

Protocol:

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.

  • Titration: Accurately weigh and add a suitable amount of the sample to the titration vessel containing the Karl Fischer reagent. The instrument will automatically titrate the water and calculate the water content.

  • Data Analysis: Express the water content as a percentage by weight.

Hypothetical Data and Interpretation

The following tables present hypothetical data for the analysis of three different lots of 4-Piperidinyl cyclopentanecarboxylate hydrochloride from our three hypothetical suppliers.

Table 1: HPLC Purity and Impurity Profile (%)

SupplierLotPurity (Area %)Impurity 1 (RT 5.2 min)Impurity 2 (RT 7.8 min)Total Impurities
GlobalChem 199.850.080.050.15
299.820.100.060.18
399.880.070.040.12
SynthoSpecialists 199.95< 0.05< 0.05< 0.05
299.96< 0.05< 0.05< 0.05
399.94< 0.05< 0.05< 0.05
ChemSource 199.520.250.150.48
299.650.180.100.35
399.480.300.120.52

Table 2: GC-MS Residual Solvent Analysis (ppm)

SupplierLotAcetoneDichloromethaneToluene
GlobalChem 150< 1020
265< 1025
355< 1018
SynthoSpecialists 1< 20< 10< 10
2< 20< 10< 10
3< 20< 10< 10
ChemSource 125050150
218035120
331065180

Table 3: ¹H NMR and Karl Fischer Data

SupplierLot¹H NMR ConfirmationWater Content (%)
GlobalChem 1Consistent with structure0.15
2Consistent with structure0.18
3Consistent with structure0.12
SynthoSpecialists 1Consistent with structure0.08
2Consistent with structure0.06
3Consistent with structure0.09
ChemSource 1Consistent with structure, minor unidentified peaks0.45
2Consistent with structure, minor unidentified peaks0.38
3Consistent with structure, minor unidentified peaks0.52

Discussion and Supplier Selection

The hypothetical data presented above illustrates the importance of a comprehensive analytical comparison.

  • GlobalChem (Supplier A) demonstrates good and consistent quality. The purity is high, and the impurity levels are low and consistent across the three lots. Residual solvents and water content are also well within acceptable limits. This supplier represents a reliable choice for applications where consistent quality is paramount.

  • SynthoSpecialists (Supplier B) provides the highest purity material with negligible impurities and very low levels of residual solvents and water. The lot-to-lot consistency is excellent. For sensitive applications, such as in late-stage preclinical or early-stage clinical development, this supplier would be the preferred choice, despite a likely higher cost.

  • ChemSource (Supplier C) shows significant variability between lots and higher levels of impurities, residual solvents, and water content. The presence of unidentified peaks in the ¹H NMR spectrum is also a concern. While the material may be suitable for early-stage, non-critical research where cost is a primary driver, it would likely be deemed unsuitable for more advanced applications without further purification and characterization.

Figure 2: A logic diagram illustrating the decision-making process for supplier selection based on key quality attributes.

Conclusion

The selection of a chemical supplier should be a data-driven decision. A thorough analytical comparison of multiple lots from different suppliers is essential to ensure the quality, consistency, and reliability of the material. This guide provides a robust framework for such an evaluation, encompassing the key analytical techniques and the rationale for their use. By investing the time and resources in a comprehensive supplier qualification process, researchers and drug development professionals can significantly mitigate risks, improve the reproducibility of their results, and ultimately accelerate the path to discovery.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). [Link]

  • Contract Pharma. Impurities in APIs and Their Effects on Products. (2024). [Link]

  • Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025). [Link]

  • Journal of Saudi Chemical Society. The importance of impurity analysis in pharmaceutical products: an integrated approach. (2016). [Link]

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024). [Link]

  • World Journal of Pharmaceutical Research. A Review on Effect of Impurities in Pharmaceutical Substances. (2024). [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. (2023). [Link]

Sources

Validation

Comparative Toxicity and Physicochemical Profiling: 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride vs. Free Base

Executive Summary In medicinal chemistry and drug development, the selection of an Active Pharmaceutical Ingredient (API) or precursor form fundamentally dictates its[1]. 4-Piperidinyl cyclopentanecarboxylate is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In medicinal chemistry and drug development, the selection of an Active Pharmaceutical Ingredient (API) or precursor form fundamentally dictates its[1]. 4-Piperidinyl cyclopentanecarboxylate is a highly utilized piperidine-derived scaffold. Converting its free base form into a hydrochloride (HCl) salt alters its solubility, lipophilicity, and membrane permeability[2]. This guide provides an objective, data-driven comparison of the toxicity profiles of both forms, supported by mechanistic rationales and self-validating experimental protocols.

Physicochemical Drivers of Toxicity

The toxicological divergence between the free base and HCl salt of 4-Piperidinyl cyclopentanecarboxylate is driven by the protonation state of the secondary amine in the piperidine ring:

  • Free Base (Neutral Amine): In its un-ionized state, the compound exhibits high lipophilicity and low aqueous solubility. It rapidly partitions across lipid bilayers via passive diffusion. While this allows for excellent cellular penetration, it can lead to rapid intracellular accumulation, causing acute in vitro cytotoxicity via unspecific membrane disruption or lysosomal trapping.

  • Hydrochloride Salt (Protonated Piperidinium): The addition of hydrochloric acid yields an ionic ammonium salt, drastically increasing aqueous solubility and lattice energy (resulting in a stable crystalline solid)[2]. Because the charged species is repelled by the hydrophobic core of the lipid bilayer, passive membrane permeability is significantly reduced. However, the enhanced aqueous solubility leads to rapid dissolution in the gastrointestinal tract, yielding higher systemic bioavailability in in vivo models, which paradoxically lowers the acute oral LD50 threshold[1].

Comparative Toxicity Profile

The following table synthesizes the quantitative and qualitative differences between the two forms, extrapolating from established[3][4].

ParameterFree Base FormHydrochloride (HCl) SaltMechanistic Rationale
Physical State Viscous liquid / low-melting solidCrystalline powderSalt formation increases lattice energy, requiring more energy to break the crystal lattice[2].
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)The ionic piperidinium salt readily dissociates and interacts with polar water molecules[2].
Membrane Permeability HighLow to ModerateThe un-ionized free base rapidly diffuses across hydrophobic lipid bilayers.
Acute Oral Toxicity (LD50) ~400–740 mg/kg (Rat)~133 mg/kg (Rat)High solubility of the HCl salt causes rapid GI absorption and systemic bioavailability, increasing acute systemic toxicity[3][4].
Primary Hazard Skin absorption, mucosal irritationDust inhalation, acute ingestion toxicityThe lipophilic free base penetrates skin easily; the crystalline HCl salt poses a particulate inhalation risk.

Mechanistic Pathways of Toxicity

The diagram below illustrates how the microenvironment and protonation state dictate the absorption and subsequent cellular toxicity of the two forms.

G FB 4-Piperidinyl cyclopentanecarboxylate (Free Base) Sol Aqueous Microenvironment (pH 7.4) FB->Sol Low Solubility HCl 4-Piperidinyl cyclopentanecarboxylate (HCl Salt) HCl->Sol High Solubility (Dissociation to Piperidinium) Mem Lipid Bilayer Membrane (High Permeability for Un-ionized) Sol->Mem Partitioning IC_FB Rapid Intracellular Accumulation (High Cmax) Mem->IC_FB Rapid Diffusion (Neutral) IC_HCl Controlled/Slower Uptake (Ion-Trapping / Dissociation) Mem->IC_HCl Slower Diffusion (Charged) Tox Cellular Toxicity / Off-Target Effects (e.g., Lysosomal Trapping) IC_FB->Tox Acute Toxicity Risk IC_HCl->Tox Moderated Toxicity Risk

Figure 1: Absorption and cellular toxicity pathways of Free Base vs. HCl Salt forms.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the differences in permeability and cytotoxicity, the following self-validating workflows must be employed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify passive diffusion differences without the confounding variables of active transport.

  • Preparation: Prepare 10 mM stock solutions of both the Free Base and HCl salt in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4). Causality: PBS maintains physiological pH, forcing the compounds into their natural equilibrium of ionized vs. un-ionized states.

  • Membrane Coating: Coat the PAMPA filter plate (acceptor plate) with a 1% lecithin in dodecane solution (5 µL per well) to simulate a lipid bilayer.

  • Incubation: Add 300 µL of the compound solutions to the donor wells and 200 µL of fresh PBS to the acceptor wells. Incubate at room temperature for 5 hours.

  • Quantification & Self-Validation: Quantify the concentration in both donor and acceptor wells using LC-MS/MS.

    • Validation Step: Calculate the Mass Balance (Donor + Acceptor). If mass balance is <80%, the compound is non-specifically binding to the plastic or trapped in the membrane, and the permeability coefficient ( Pe​ ) must be mathematically adjusted to prevent false-negative toxicity assumptions.

Protocol 2: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

Purpose: To determine the IC50​ and assess acute cellular toxicity driven by intracellular accumulation.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a 10-point dose-response curve (0.1 µM to 500 µM) of both compounds. Use 0.5% DMSO as a vehicle control (negative control) and 100 µM Chlorpromazine as a positive toxicity control.

  • Assay Execution: After 48 hours, add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence (which is directly proportional to ATP levels and metabolically active cells). Calculate the IC50​ using non-linear regression. Causality: The free base typically exhibits a lower in vitro IC50​ (higher toxicity) due to uninhibited membrane penetration, whereas the HCl salt's toxicity is limited by its slower uptake.

Workflow Prep Compound Prep (Free Base vs HCl) Cell Cell Culture (HepG2 / SH-SY5Y) Prep->Cell Treat Dose-Response Treatment (24h-72h) Cell->Treat Assay Viability Assay (CellTiter-Glo) Treat->Assay Data IC50 Calculation & Toxicity Profiling Assay->Data

Figure 2: Workflow for comparative in vitro cytotoxicity profiling of piperidine derivatives.

Handling and Safety Guidelines

When scaling up from in vitro assays to in vivo or manufacturing applications, handling protocols must be strictly tailored to the chemical form:

  • Hydrochloride Salt: Classified under Acute Toxicity, Oral (Category 3), H301 (Toxic if swallowed)[3]. Due to its crystalline nature, aerosolized dust is a primary exposure route. Handlers must use a localized exhaust ventilation hood and wear P3 particulate respirators.

  • Free Base: While having a higher oral LD50[4], the free base is highly lipophilic and can rapidly absorb through intact skin. Nitrile gloves of appropriate thickness and chemical-resistant aprons are mandatory to prevent transdermal toxicity.

References

  • Title: Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Source: Pharmaoffer URL: [Link]

  • Title: Piperidine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Piperidinyl cyclopentanecarboxylate hydrochloride

Essential Safety and Handling Guide: 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride This guide provides essential, immediate safety, handling, and disposal protocols for 4-Piperidinyl cyclopentanecarboxylate hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 4-Piperidinyl Cyclopentanecarboxylate Hydrochloride

This guide provides essential, immediate safety, handling, and disposal protocols for 4-Piperidinyl cyclopentanecarboxylate hydrochloride. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is both innovative and safe. The following procedures are designed to create a self-validating system of safety, grounded in authoritative standards.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier to preventing chemical exposure.[7] All personnel must be equipped with the following PPE before handling the compound. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum requirements for any laboratory work.[8]

PPE CategorySpecificationRationale for Use
Eye & Face ANSI Z87.1-compliant chemical safety goggles.[9] A full-face shield must be worn over goggles when handling solutions or during any operation with a splash hazard.[8][10]Protects against splashes, and potential dust or aerosols which could cause serious eye irritation or damage.[5][6] The face shield provides a secondary barrier for the entire face.[9]
Hand Chemically resistant gloves (Nitrile rubber minimum).[8] For prolonged contact or handling larger quantities, consider double-gloving or using a more robust glove like a flexible laminate (e.g., Silver Shield) under an outer nitrile glove.[8][10]Prevents skin contact. Piperidine derivatives can be toxic upon dermal absorption and cause severe skin burns or irritation.[2][3] Gloves must be inspected before use and removed immediately after any contact, followed by hand washing.[8]
Body Chemical-resistant or flame-retardant laboratory coat.[7][10] Ensure cuffs are snug and the coat is fully buttoned.Protects skin and personal clothing from contamination. In case of a significant spill, contaminated clothing must be removed immediately.[6]
Respiratory All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is mandatory.[7][9]Protects against inhalation of the powdered compound or vapors from solutions, which may cause respiratory irritation.[4][5]

Operational Plan: Safe Handling and Storage

Proactive planning is the first line of defense in laboratory safety.[11] Adherence to established procedures is critical to prevent incidents.[11]

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 4-Piperidinyl cyclopentanecarboxylate hydrochloride.

prep Step 1: Pre-Use Checklist - Verify fume hood certification. - Locate emergency equipment (shower, eyewash). - Confirm availability of spill kit. ppe Step 2: Don Full PPE - Goggles & Face Shield - Lab Coat - Appropriate Gloves prep->ppe Proceed handling Step 3: Chemical Handling - Work within fume hood sash at lowest practical height. - Use spatula/scoop for solids to minimize dust. - Ground equipment if static discharge is a risk. ppe->handling Proceed storage Step 4: Secure Storage - Tightly seal primary container. - Store in a designated, cool, dry, well-ventilated area. - Segregate from incompatible materials (e.g., strong oxidizers). handling->storage After Use cleanup Step 5: Decontamination & Doffing - Clean work surfaces. - Dispose of contaminated disposables in hazardous waste. - Doff PPE in correct order. storage->cleanup Final Step

Caption: Safe Handling Workflow for 4-Piperidinyl cyclopentanecarboxylate hydrochloride.

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Container: Keep in a tightly closed, clearly labeled container.[2] The original manufacturer's label must not be removed or defaced.[12]

  • Environment: Store in a cool, dry, and well-ventilated area.[2][5]

  • Compatibility: Keep away from incompatible materials such as strong oxidizing agents.[13]

Disposal Plan: Cradle-to-Grave Responsibility

All waste materials containing 4-Piperidinyl cyclopentanecarboxylate hydrochloride must be treated as hazardous waste.[14][15] Adherence to institutional, local, and national regulations is mandatory.[14]

  • Waste Segregation:

    • Solid Waste: Collect unused or waste product, and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[15]

    • Liquid Waste: Solutions of the compound and solvent rinsates should be collected in a separate, labeled hazardous liquid waste container.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14] After rinsing, deface the label and manage the container according to your institution's guidelines.

  • Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[14] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and ensure all documentation is completed accurately.[14]

Emergency Procedures: Rapid and Correct Response

Every second counts in a crisis. Knowing how to respond quickly can prevent serious injury.[11]

Spill Response Protocol

In the event of a spill, follow this protocol immediately.

spill Spill Occurs alert Step 1: Alert & Evacuate - Alert personnel in the immediate area. - Evacuate non-essential personnel. spill->alert ventilate Step 2: Ventilate - Ensure fume hood is operating. - Restrict access to the area. alert->ventilate contain Step 3: Contain & Absorb - Use inert absorbent material (e.g., vermiculite, sand). - DO NOT use combustible materials like paper towels. ventilate->contain collect Step 4: Collect & Decontaminate - Carefully sweep/scoop absorbed material into a hazardous waste container. - Clean the spill area with a suitable solvent, collecting all materials as hazardous waste. contain->collect report Step 5: Report - Notify your supervisor and institutional EHS office. collect->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinyl cyclopentanecarboxylate hydrochloride
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4-Piperidinyl cyclopentanecarboxylate hydrochloride
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